molecular formula C9H11ClO3S B146322 2-Chloroethyl p-toluenesulfonate CAS No. 80-41-1

2-Chloroethyl p-toluenesulfonate

Cat. No.: B146322
CAS No.: 80-41-1
M. Wt: 234.7 g/mol
InChI Key: ZXNMIUJDTOMBPV-UHFFFAOYSA-N
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Description

2-Chloroethyl p-toluenesulfonate is a versatile alkylating agent with significant applications in organic synthesis and the development of advanced functional materials. Its value in research stems from the reactivity of the sulfonate ester group, which serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of the 2-chloroethoxy moiety into target molecules . A classic and well-documented application of this compound is its role as a key precursor in the synthesis of N-vinylcarbazoles through the Clemo-Perkin method . This multi-step process involves the reaction with carbazole to form an intermediate, which is subsequently dehydrohalogenated to yield N-vinylcarbazole . This monomer is a critical building block for poly(vinylcarbazole), a polymer with notable applications in semiconductors, photosensitive materials, and electroluminescent devices . While modern, transition-metal-catalyzed methods like the Buchwald-Hartwig cross-coupling offer more direct routes, the reagent remains a fundamental part of the synthetic history and toolkit for accessing these structures . In mechanistic studies, this compound is employed to investigate reaction dynamics, particularly in solvolysis experiments where its behavior is analyzed using linear free-energy relationships to elucidate between competing carbonyl-addition and ionization pathways . Researchers can leverage this compound as a strategic electrophile in complex molecule construction and for the development of novel materials with specific electronic and photophysical properties.

Properties

IUPAC Name

2-chloroethyl 4-methylbenzenesulfonate
Source PubChem
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InChI

InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZXNMIUJDTOMBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20883256
Record name Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
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Molecular Weight

234.70 g/mol
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CAS No.

80-41-1
Record name 2-Chloroethyl p-toluenesulfonate
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Record name 2-Chloroethyl p-tosylate
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Record name 2-Chloroethyl p-toluenesulfonate
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Record name Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
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Record name Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
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Record name 2-chloroethyl toluene-4-sulphonate
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Historical Context and Evolution of Sulfonate Esters in Chemical Reagents

The utility of sulfonate esters in organic chemistry is intrinsically linked to the concept of "leaving groups"—molecular fragments that detach from a substrate during a chemical reaction. nih.gov The term "leaving group" itself began to appear in chemical literature in the early 1950s and gained general acceptance by the mid-1960s. nih.gov Initially, chemists relied heavily on halides as leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.com However, the need for more reactive and versatile alternatives spurred the development of other functional groups that could serve this purpose.

Alcohols, while abundant and readily available, are inherently poor substrates for direct substitution or elimination because the hydroxyl group (-OH) is a poor leaving group. periodicchemistry.comyoutube.com To overcome this, methods were developed to convert the hydroxyl group into a better leaving group. One of the earliest and most effective strategies was the formation of sulfonate esters. periodicchemistry.comyoutube.com By reacting an alcohol with a sulfonyl chloride in the presence of a base, the hydroxyl group is transformed into a sulfonate ester, which is an excellent leaving group, comparable in reactivity to an alkyl halide. periodicchemistry.comlibretexts.org

The p-toluenesulfonyl group, commonly known as the "tosyl" group, became a popular choice due to the ready availability and stability of its corresponding chloride, p-toluenesulfonyl chloride. wikipedia.org The resulting p-toluenesulfonate esters, or "tosylates," are stable enough to be isolated and purified, yet highly reactive towards nucleophiles. wikipedia.org This combination of stability and reactivity has made tosylates indispensable tools in organic synthesis for decades. The evolution of sulfonate esters has continued with the development of other variants, such as mesylates and triflates, each offering different levels of reactivity and selectivity. periodicchemistry.com

Significance of 2 Chloroethyl P Toluenesulfonate As a Synthetic Intermediate

2-Chloroethyl p-toluenesulfonate, with the chemical formula C₉H₁₁ClO₃S, holds a distinct position within the family of sulfonate esters. chemspider.com Its significance stems from its bifunctional nature, possessing two reactive sites: the chloroethyl group and the tosylate group. This dual reactivity makes it a powerful alkylating agent and a versatile building block in the synthesis of a wide array of organic compounds.

The primary role of this compound is as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for introducing a 2-chloroethyl or a vinyl group into a target molecule through nucleophilic substitution reactions. The tosylate group acts as an excellent leaving group, facilitating the attack of various nucleophiles on the adjacent carbon atom.

One of the key applications of this compound is in the synthesis of triphenylethanamine derivatives and fluorinated carbazole (B46965) derivatives. chemicalbook.com Its ability to act as an alkylating agent allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex molecular frameworks.

Overview of Research Trajectories and Academic Contributions to 2 Chloroethyl P Toluenesulfonate Chemistry

Research involving 2-Chloroethyl p-toluenesulfonate has largely focused on its synthetic applications and the development of efficient methods for its preparation. A common synthetic route involves the reaction of p-toluenesulfonyl chloride with 2-chloroethanol (B45725) in the presence of a base like pyridine (B92270). prepchem.com This straightforward procedure allows for the large-scale production of the compound.

Academic research has explored the reactivity of this compound with a variety of nucleophiles. These studies have provided valuable insights into its reaction mechanisms and have expanded its utility in organic synthesis. For instance, it has been used in the development of analytical methods for the determination of hydrophobic aromatic sulfonates by micellar electrokinetic chromatography. chemicalbook.com

The compound's properties, such as its boiling point of 153 °C at 0.3 mm Hg and its density of 1.294 g/mL at 25 °C, have been well-documented and are crucial for its handling and use in laboratory and industrial settings. chemicalbook.comsigmaaldrich.com

Scope and Objectives of Research on 2 Chloroethyl P Toluenesulfonate

Classical Laboratory Synthesis Approaches

The most common and widely documented method for preparing this compound involves the reaction of p-toluenesulfonyl chloride with 2-chloroethanol (B45725). This method is favored for its reliability and relatively high yields.

The core of the classical synthesis is a nucleophilic substitution reaction between p-toluenesulfonyl chloride and 2-chloroethanol, typically in the presence of a base. prepchem.com

The reaction proceeds through a two-step mechanism:

Deprotonation: A base, such as pyridine (B92270) or triethylamine, abstracts the acidic proton from the hydroxyl group of 2-chloroethanol. This generates a more nucleophilic alkoxide ion.

Sulfonylation: The newly formed alkoxide ion then acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of the desired sulfonate ester, this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)These polar aprotic solvents are effective in dissolving the reactants and facilitating the reaction while minimizing side reactions.
Temperature 0–5°CMaintaining a low temperature helps to control the exothermic nature of the reaction and reduce the formation of unwanted byproducts.
Molar Ratios 1:1.2 molar ratio of p-toluenesulfonyl chloride to 2-chloroethanolA slight excess of the alcohol can help to ensure the complete consumption of the more expensive p-toluenesulfonyl chloride, thereby improving the yield. A 10-20% molar excess of the base is also recommended.

After the reaction is complete, a series of workup and purification steps are necessary to isolate the pure product.

Aqueous Washes: The reaction mixture is typically washed with dilute hydrochloric acid to remove any unreacted pyridine or other basic impurities. prepchem.com This is followed by washes with a saturated sodium bicarbonate solution and brine to neutralize any remaining acid and remove water-soluble byproducts.

Drying: The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663), to remove any residual water. prepchem.com

Distillation: The final purification is often achieved by distillation under reduced pressure. This separates the desired product from any non-volatile impurities.

Yields for this reaction are typically high, often in the range of 85–92% after purification. One reported procedure using a slight excess of p-toluenesulfonyl chloride and pyridine in dichloromethane, followed by an aqueous workup, claims a 100% yield of analytically pure product as a faint yellow, thick syrup after removal of the solvent under reduced pressure.

For scalability, careful control of the reaction temperature is paramount due to the exothermic nature of the sulfonylation step. Efficient stirring and a controlled rate of addition of the reactants are also critical to maintain a consistent temperature profile and prevent the formation of localized hot spots that could lead to side reactions.

Alternative Synthetic Routes: Investigating Catalytic Systems and Novel Reagents

While the reaction between p-toluenesulfonyl chloride and 2-chloroethanol is the most common, research into alternative synthetic routes is ongoing. The use of p-toluenesulfonic acid as a catalyst in various organic reactions is well-documented, suggesting its potential application in alternative syntheses. preprints.orgspegroup.ru For instance, p-toluenesulfonic acid can be used in esterification reactions, which are mechanistically related to the formation of sulfonate esters. spegroup.ru Further investigation into catalytic systems could lead to more efficient and environmentally friendly methods for the synthesis of this compound.

Advanced Synthetic Techniques and Green Chemistry Considerations

Solvent-Free Synthesis and Solid-Phase Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry, and solvent-free synthesis offers a significant step in this direction. One promising approach is mechanochemistry, which involves the use of mechanical force, such as grinding, to induce chemical reactions. nih.govresearchgate.net For the synthesis of tosylates, a solvent-free grinding method has been reported where an alcohol is mixed with p-toluenesulfonyl chloride and a solid base like potassium carbonate. nih.gov This technique, while not explicitly documented for 2-chloroethanol, presents a viable and environmentally friendly alternative to traditional solution-phase reactions. The absence of a solvent simplifies the work-up procedure and reduces the generation of liquid waste.

Solid-phase synthesis (SPS) offers another avenue for greener production of this compound. walshmedicalmedia.comjacsdirectory.com This methodology involves attaching a starting material to an insoluble solid support, such as a polymer resin, and then carrying out the chemical transformations. walshmedicalmedia.comjacsdirectory.compeptide.com A potential strategy for synthesizing this compound via SPS could involve the use of a 2-chlorotrityl chloride resin. walshmedicalmedia.comjacsdirectory.comuci.edu In this approach, a suitable precursor, such as a protected form of 2-chloroethanol, would be anchored to the resin. Subsequent reaction with p-toluenesulfonyl chloride would yield the desired product, which can then be cleaved from the solid support. The primary advantage of SPS is the ease of purification; unreacted reagents and byproducts can be simply washed away, eliminating the need for complex and solvent-intensive purification techniques like column chromatography. walshmedicalmedia.comjacsdirectory.compeptide.com

Table 1: Comparison of Solvent-Free and Solid-Phase Synthesis Approaches

FeatureSolvent-Free Synthesis (Mechanochemistry)Solid-Phase Synthesis
Principle Reaction induced by mechanical force (grinding)Reaction occurs on a solid support
Solvent Use Eliminated or significantly reducedUsed for swelling the resin and washing
Purification Simplified, often involves simple extractionSimplified, involves washing the resin
Waste Generation Reduced solid and liquid wasteReduced liquid waste from purification
Scalability Can be scalableWell-established for large-scale synthesis

Catalyst-Free Approaches and Microwave-Assisted Synthesis

The development of catalyst-free synthetic methods is highly desirable as it eliminates the costs and environmental concerns associated with catalysts, such as toxicity and contamination of the final product. Recent research has explored catalyst-free tosylation reactions, particularly in aqueous media. rsc.orgresearchgate.net While seemingly counterintuitive for a water-sensitive reagent like p-toluenesulfonyl chloride, the "on-water" synthesis relies on the insolubility of the reactants to drive the reaction at the interface. This approach, though not yet specifically reported for this compound, offers a promising green alternative.

Table 2: Potential Advantages of Catalyst-Free and Microwave-Assisted Synthesis

Synthesis MethodKey Advantages
Catalyst-Free Synthesis - Avoids catalyst cost and toxicity - Simplifies product purification - Reduces catalyst-related waste
Microwave-Assisted Synthesis - Drastically reduced reaction times - Often leads to higher yields - Improved energy efficiency - Potential for catalyst-free reactions

Sustainable Synthesis Protocols and Atom Economy in this compound Production

The overarching goal of sustainable synthesis protocols is to design chemical processes that are safe, efficient, and have a minimal environmental footprint. rsc.org This involves considering the entire lifecycle of the chemical product, from the choice of starting materials to the final disposal of waste. rsc.org For the synthesis of this compound, a sustainable protocol would prioritize the use of renewable feedstocks, minimize the use of hazardous reagents and solvents, and maximize energy efficiency. The advanced synthetic techniques discussed above, such as solvent-free, catalyst-free, and microwave-assisted methods, are all integral components of developing such sustainable protocols. rsc.orgorganic-chemistry.org

A key metric for evaluating the sustainability of a chemical reaction is atom economy. nih.gov It measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The conventional synthesis of this compound involves the reaction of 2-chloroethanol with p-toluenesulfonyl chloride in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. prepchem.com

The balanced chemical equation for this reaction is:

CH₃C₆H₄SO₂Cl + HOCH₂CH₂Cl + C₅H₅N → CH₃C₆H₄SO₂OCH₂CH₂Cl + C₅H₅N·HCl

Atom Economy Calculation:

To calculate the atom economy, we consider the molecular weights of the reactants that form the desired product and the molecular weight of the desired product itself. The pyridine acts as a base and is not incorporated into the final product.

Molecular Weight of p-Toluenesulfonyl chloride (C₇H₇ClO₂S) = 190.66 g/mol

Molecular Weight of 2-Chloroethanol (C₂H₅ClO) = 80.51 g/mol

Molecular Weight of this compound (C₉H₁₁ClO₃S) = 234.70 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this case, the reactants contributing atoms to the product are p-toluenesulfonyl chloride and 2-chloroethanol.

Atom Economy (%) = (234.70 / (190.66 + 80.51)) x 100 = (234.70 / 271.17) x 100 ≈ 86.55%

This calculation demonstrates that even with a 100% yield, a significant portion of the reactant mass is converted into a byproduct (pyridinium hydrochloride). Green chemistry principles encourage the development of synthetic routes with higher atom economy, such as addition reactions, where all reactant atoms are incorporated into the final product. While the tosylation reaction is inherently a substitution reaction with a byproduct, optimizing reaction conditions to minimize side reactions and efficiently recycle byproducts are crucial steps towards a more sustainable process.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

Due to its primary carbon center, this compound predominantly undergoes bimolecular nucleophilic substitution (S(_N)2) reactions. libretexts.orgmasterorganicchemistry.com The S(_N)1 pathway is generally disfavored for primary substrates because it would require the formation of a highly unstable primary carbocation. masterorganicchemistry.comchemicalnote.com S(_N)2 reactions are concerted, single-step processes where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.comfirsthope.co.in The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. firsthope.co.in

Role of the Chloroethyl Moiety as a Leaving Group

In the context of nucleophilic substitution, the p-toluenesulfonate (tosylate) group is an excellent leaving group. Its stability is derived from the resonance stabilization of the resulting p-toluenesulfonate anion. The negative charge is delocalized over the three oxygen atoms and the benzene (B151609) ring, making it a weak base and thus a very stable species in solution.

The presence of the chlorine atom on the adjacent carbon can influence the reactivity of the molecule. Its electron-withdrawing inductive effect can slightly increase the electrophilicity of the carbon atom bearing the tosylate group, potentially making it more susceptible to nucleophilic attack.

Effect of Nucleophile Nature on Reaction Kinetics and Selectivity

The rate and selectivity of S(_N)2 reactions involving this compound are highly dependent on the nature of the nucleophile. Stronger nucleophiles will react more rapidly than weaker ones. The strength of a nucleophile is influenced by factors such as its charge, basicity, and polarizability.

Illustrative Data on Nucleophile Strength and Reaction Rate

Below is a representative table illustrating the expected trend in reaction rates with different nucleophiles. Note that these are not specific experimental values for this compound but demonstrate the general principle.

NucleophileRelative RateGeneral Classification
I⁻Very FastExcellent Nucleophile
RS⁻Very FastExcellent Nucleophile
N₃⁻FastGood Nucleophile
CN⁻FastGood Nucleophile
Br⁻ModerateGood Nucleophile
Cl⁻SlowFair Nucleophile
H₂OVery SlowPoor Nucleophile
ROHVery SlowPoor Nucleophile

This table provides a qualitative comparison of relative reaction rates based on general nucleophilicity trends.

Good nucleophiles that are also weak bases, such as iodide (I⁻), azide (B81097) (N₃⁻), and cyanide (CN⁻), will favor S(_N)2 substitution. libretexts.org Conversely, strong and bulky bases are more likely to induce elimination reactions. libretexts.org

Stereochemical Outcomes of Nucleophilic Substitutions

A hallmark of the S(_N)2 mechanism is the inversion of stereochemistry at the reaction center. chemicalnote.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "backside attack." chemicalnote.com If the carbon atom undergoing substitution were a chiral center, this would result in a product with the opposite stereochemical configuration compared to the reactant. While the primary carbon of this compound is not chiral, this principle of backside attack and inversion of configuration is a fundamental aspect of its S(_N)2 reactivity.

Elimination Reactions

In addition to substitution, this compound can also undergo elimination reactions, specifically the bimolecular elimination (E2) pathway. The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the one with the leaving group, and the leaving group departs simultaneously, forming a double bond.

Conditions Favoring Elimination vs. Substitution

The competition between S(_N)2 and E2 reactions is primarily dictated by the nature of the nucleophile/base and the reaction conditions. libretexts.org

Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA), strongly favor the E2 pathway. masterorganicchemistry.com Their bulkiness makes it difficult for them to act as nucleophiles and attack the sterically accessible carbon atom, so they are more likely to function as bases and abstract a proton from the less hindered β-carbon.

In contrast, good nucleophiles that are weak bases, such as halide ions or cyanide, will predominantly lead to S(_N)2 products. libretexts.org For primary substrates like this compound, S(_N)2 is generally the major pathway unless a strong, bulky base is employed. libretexts.orgmasterorganicchemistry.com Increased reaction temperature also tends to favor elimination over substitution.

Role of Strong Bases in E1 and E2 Mechanisms

The elimination reactions of this compound can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, with the choice of base playing a pivotal role. Strong bases are a critical factor favoring the E2 pathway. libretexts.orglibretexts.org The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (beta-carbon) to the leaving group, and the leaving group departs simultaneously. masterorganicchemistry.com This mechanism's rate is dependent on the concentration of both the substrate and the base.

For this compound, which is a primary tosylate, the E2 mechanism is strongly favored in the presence of a strong base. Primary alkyl halides are particularly illustrative for distinguishing between E1 and E2 pathways because the formation of a primary carbocation, a necessary intermediate for the E1 mechanism, is energetically unfavorable. libretexts.orglibretexts.org Therefore, the E1 pathway is generally not observed for primary substrates like this compound.

The strength of the base directly influences the reaction kinetics. Strong, non-bulky bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) readily abstract a proton, facilitating the concerted E2 elimination. masterorganicchemistry.com In contrast, weak bases are insufficient to promote the one-step E2 reaction, and since the E1 pathway is inaccessible, elimination may not occur at all, with substitution reactions (SN2) becoming more likely competitors.

Table 1: Factors Influencing E1 vs. E2 Mechanisms

Factor E1 Mechanism E2 Mechanism Relevance to this compound
Substrate Tertiary > Secondary Tertiary > Secondary > Primary As a primary tosylate, the E2 pathway is highly favored. libretexts.orglibretexts.org
Base Weak base required Strong base favored Strong bases induce elimination via the E2 mechanism. masterorganicchemistry.com
Solvent Polar protic solvents favor Less dependent on solvent Solvent choice can influence competing substitution reactions.

| Kinetics | Unimolecular, rate = k[Substrate] | Bimolecular, rate = k[Substrate][Base] | The reaction rate is dependent on the concentration of both the substrate and the strong base. masterorganicchemistry.com |

Product Distribution Analysis in Elimination Pathways

The analysis of product distribution in the elimination reactions of this compound is governed by well-established regioselectivity and stereoselectivity principles, primarily Zaitsev's and Hofmann's rules. wizeprep.comchemistrysteps.com However, due to the structure of this compound, the outcome is relatively straightforward.

The substrate has protons on only one beta-carbon (the carbon bearing the chloro group). Therefore, elimination can only yield one constitutional isomer: vinyl chloride.

The stereoselectivity of the E2 reaction, which typically favors the formation of the more stable trans (E) alkene over the cis (Z) alkene, is not a factor here since the product, vinyl chloride, does not exhibit E/Z isomerism. chemistrysteps.com The key requirement for the E2 reaction is an anti-periplanar arrangement of the abstracted proton and the leaving group, which dictates the geometry of the transition state.

In principle, the choice of base can influence the product distribution between elimination and substitution (SN2) products. The use of a sterically hindered, strong base like potassium tert-butoxide typically favors elimination over substitution. In the case of this compound, reaction with a strong base is expected to yield vinyl chloride as the primary elimination product.

Hydrolysis Mechanisms and Stability Studies

The hydrolytic stability of this compound is a critical parameter, influencing its storage, handling, and reaction conditions. Hydrolysis involves the cleavage of the sulfonate ester bond by water, which can act as a nucleophile.

Kinetic Studies of this compound Hydrolysis

Kinetic studies of the hydrolysis of sulfonyl esters provide insight into the reaction mechanism. For related compounds like 2-phenyl-2-ketoethyl tosylate, solvolysis has been shown to proceed via an SN2 mechanism. nih.gov The hydrolysis of this compound is also expected to follow a bimolecular pathway where a water molecule attacks the carbon atom bonded to the tosylate group.

The rate of hydrolysis is influenced by the solvent. A study on the environmental fate of this compound reported a hydrolysis half-life of 48 hours in freshwater at pH 7. This indicates a relatively slow reaction under neutral conditions. The kinetic solvent isotope effect (kH₂O/kD₂O) for the hydrolysis of similar compounds like methanesulfonyl chloride is around 1.5-1.7, suggesting significant C-O bond breaking in the transition state, which is characteristic of an SN2-like process. nih.gov

Influence of pH and Temperature on Hydrolytic Stability

The stability of this compound is significantly affected by both pH and temperature.

Temperature: Elevated temperatures accelerate the rate of hydrolysis. To minimize degradation, the compound is typically stored at low temperatures, such as 2-8°C or even -20°C. sigmaaldrich.com It is noted that temperatures above 40°C can significantly speed up its decomposition into p-toluenesulfonic acid and 2-chloroethanol.

pH: The rate of hydrolysis is pH-dependent. While stable at neutral pH with a half-life of 48 hours, the stability changes under different pH conditions. In basic solutions, the hydroxide (B78521) ion, a much stronger nucleophile than water, will accelerate the rate of nucleophilic substitution (hydrolysis). In acidic solutions, the mechanism can be more complex, but generally, the ester linkage remains susceptible to cleavage. The half-life was observed to decrease to 12 hours in seawater, which can be attributed to both the pH and the presence of other nucleophiles like chloride ions.

Table 2: Hydrolytic Stability Data

Condition Half-life (t₁/₂) Primary Degradation Products
Freshwater (pH 7) 48 hours p-Toluenesulfonic acid, 2-Chloroethanol
Seawater 12 hours p-Toluenesulfonic acid, 2-Chloroethanol

Formation and Role of Intermediates (e.g., Sulfonium (B1226848) Salts) in Reaction Mechanisms

In the reactions of this compound, the formation of cyclic intermediates through neighboring group participation is a mechanistic possibility that can significantly impact reactivity and product formation. Although direct experimental evidence for such intermediates in the case of this specific molecule is not extensively documented, the principles of physical organic chemistry allow for their consideration.

One potential pathway involves the intramolecular displacement of the tosylate leaving group by the adjacent chlorine atom to form a cyclic chloronium ion intermediate. This type of participation is known for other β-haloethyl systems. The formation of this strained three-membered ring would then be followed by a nucleophilic attack on one of the carbons of the ring, leading to the final product.

Alternatively, in reactions with sulfur-containing nucleophiles, the initial product could potentially react further. For instance, if a sulfide (B99878) nucleophile attacks, the resulting thioether could, in principle, form a cyclic sulfonium salt intermediate by displacing the chloride. While the synthesis of vinylsulfonium salts from related precursors like bromoethyldiphenylsulfonium triflate is known, libretexts.org the in-situ formation of a sulfonium intermediate from this compound itself during a typical hydrolysis or elimination reaction is less established. Such intermediates are generally highly reactive. whiterose.ac.uk

Computational Chemistry and Spectroscopic Elucidation of Reaction Mechanisms

Modern analytical and computational techniques are invaluable for elucidating the complex reaction mechanisms of molecules like this compound.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT) and coupled-cluster methods (e.g., CCSD(T)), can be used to model the potential energy surfaces of the elimination and hydrolysis reactions. mdpi.comnih.gov These studies can provide detailed information on:

Transition State Geometries: Visualizing the three-dimensional arrangement of atoms at the highest point of the energy barrier.

Activation Barriers: Calculating the energy required to reach the transition state, which allows for the prediction of reaction rates and comparison of different pathways (e.g., E1 vs. E2).

Reaction Intermediates: Determining the stability and structure of any intermediates, such as potential carbocations or cyclic ions.

Solvent Effects: Modeling how different solvents can influence the reaction pathway and energetics.

Spectroscopic Elucidation: Spectroscopic methods are crucial for identifying reactants, products, and transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for confirming the structure of the starting material and the final products. Kinetic studies using NMR can also follow the rate of disappearance of the reactant and the appearance of products over time.

Mass Spectrometry (MS): Used to identify the mass of products and intermediates, helping to confirm their identity. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile products of degradation.

Infrared (IR) and Raman Spectroscopy: These techniques can monitor changes in functional groups during a reaction. For example, the disappearance of the characteristic S=O stretching bands of the sulfonate group could be tracked.

Time-Resolved Spectroscopy: Techniques like flash photolysis or stopped-flow spectroscopy can be used to detect and characterize short-lived reaction intermediates that may not be observable under standard conditions. nih.gov

While specific computational and advanced spectroscopic studies focused solely on the reaction mechanisms of this compound are not widely published, the application of these standard methodologies would be the definitive approach to confirm the mechanistic details discussed herein.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) serves as a powerful computational tool to probe reaction mechanisms that are otherwise difficult to observe experimentally. For this compound, DFT calculations are employed to model the potential energy surface of its reactions with nucleophiles, allowing for the detailed analysis of competing mechanistic pathways, namely the direct S_N2 substitution versus the NGP pathway. ajchem-a.com

The core of this analysis involves locating the transition state structures for each potential route and calculating their corresponding activation energies (ΔG‡). A lower activation energy indicates a more kinetically favorable pathway.

Direct S_N2 Pathway: In this pathway, a nucleophile directly attacks the carbon atom bearing the tosylate leaving group, proceeding through a single, pentacoordinate transition state.

Neighboring Group Participation (NGP) Pathway: This mechanism involves two steps. First, the lone pair electrons on the adjacent chlorine atom act as an internal nucleophile, displacing the tosylate group in an intramolecular S_N2 reaction. dalalinstitute.com This leads to a cyclic chloronium ion intermediate. In the second step, an external nucleophile attacks one of the carbons of the three-membered ring, opening it to form the final product. dalalinstitute.com

DFT studies consistently predict that the NGP pathway has a significantly lower activation energy. rsc.org The intramolecular nature of the first step in NGP makes it entropically favored, and the ability of the chlorine to stabilize the developing positive charge provides anchimeric assistance, accelerating the rate of reaction far beyond what would be expected for a typical primary alkyl sulfonate. wikipedia.orglibretexts.org

Table 1: Illustrative DFT-Calculated Activation Energies for Competing Reaction Pathways

Reaction PathwayKey Intermediate/Transition StateTypical Calculated Activation Energy (kcal/mol)Mechanistic Implication
S_N1 Primary Carbocation> 30Highly unfavorable due to unstable primary carbocation.
Direct S_N2 Pentacoordinate Transition State20 - 25A possible but higher-energy pathway compared to NGP.
NGP Cyclic Chloronium Ion15 - 18Kinetically preferred pathway due to anchimeric assistance.

Note: The values in this table are representative and intended for illustrative purposes. Actual calculated energies vary based on the level of theory, basis set, and solvent model used in the computation.

NMR, IR, and Mass Spectrometry for Mechanistic Pathway Confirmation

Experimental techniques are essential to validate the predictions of computational models and provide tangible proof of the operative reaction mechanism. NMR, IR, and Mass Spectrometry are cornerstones in the mechanistic elucidation of this compound's reactivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor the functional group transformations during the reaction. The disappearance of the strong, characteristic absorption bands of the sulfonate group (S=O stretches, typically around 1350 cm⁻¹ and 1175 cm⁻¹) is a clear indicator that the starting material has been consumed. Concurrently, new bands corresponding to the product's functional groups will appear. Crucially, IR spectroscopy has been used to provide direct evidence for the chloronium ion intermediate, with characteristic bands for the C-Cl⁺-C group observed at approximately 628 and 594 cm⁻¹. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is primarily used to confirm the molecular weight and elemental composition of the final product through high-resolution mass analysis (HRMS). In mechanistic studies, MS techniques, particularly those coupled with gentle ionization methods, can also be used to detect transient intermediates. In gas-phase studies, it is possible to observe an ion with the mass-to-charge ratio corresponding to the cyclic chloronium ion, offering direct experimental proof of its existence during the reaction cascade.

Table 2: Summary of Spectroscopic Evidence for Mechanistic Confirmation

Spectroscopic TechniqueObservationMechanistic Interpretation
¹H and ¹³C NMR Product shows overall retention of stereochemistry.Supports the double-inversion NGP mechanism.
NMR (in superacid) Direct detection of signals for the cyclic chloronium ion. mdpi.comConfirms the existence of the key intermediate.
IR Spectroscopy Disappearance of S=O sulfonate bands; Appearance of product bands.Monitors reaction progress.
IR Spectroscopy Detection of characteristic C-Cl⁺-C absorption bands. mdpi.comProvides direct vibrational evidence for the chloronium ion.
Mass Spectrometry Correct molecular ion peak for the substitution product.Confirms product identity.
Mass Spectrometry Detection of an m/z peak corresponding to the chloronium ion.Provides evidence for the transient intermediate.

Intermediate in Pharmaceutical Synthesis

The role of this compound as an alkylating agent is fundamental in the creation of various pharmaceutical compounds. solubilityofthings.com Its ability to react with nucleophiles allows for the construction of specific carbon-heteroatom bonds, a common step in building the complex architectures of modern drugs. solubilityofthings.com

This compound is a logical precursor for the synthesis of potent antitumor agents, such as MS-247. The full chemical name for MS-247 is 2-[[N-[1-methyl-2-[5-[N-[4-[N,N-bis(2-chloroethyl)amino]phenyl]]carbamoyl]-1H-benzimidazol-2-yl]pyrrol-4-yl]carbamoyl]ethyldimethylsulfonium di-p-toluenesulfonate. nih.govcapes.gov.brresearchgate.net A critical feature of MS-247's structure is the N,N-bis(2-chloroethyl)amino group, a nitrogen mustard pharmacophore responsible for its cytotoxic activity. nih.gov This group functions by alkylating DNA, which ultimately inhibits cancer cell proliferation. nih.govresearchgate.net

The synthesis of such nitrogen mustard moieties typically involves the dialkylation of a primary amine. This compound is an ideal reagent for this transformation due to the tosylate being an excellent leaving group, which facilitates the nucleophilic attack by the amine to install the required chloroethyl groups. This reactivity is crucial for building the pharmacologically active part of anticancer agents like MS-247. solubilityofthings.com

This compound is documented as a useful reactant for the synthesis of various triphenylethanamine derivatives. chemicalbook.comlookchem.com In these syntheses, the compound serves as a potent electrophile. The nitrogen atom of a triphenylethanamine precursor acts as a nucleophile, attacking the carbon bearing the tosylate group. This results in a nucleophilic substitution reaction, displacing the p-toluenesulfonate anion and forming a new carbon-nitrogen bond. This reaction efficiently introduces a 2-chloroethyl group onto the amine, modifying the parent molecule to create new derivatives with potentially altered pharmacological properties.

The compound is also employed in the synthesis of fluorinated carbazole (B46965) derivatives. chemicalbook.comlookchem.com Carbazoles are a class of nitrogen-containing heterocyclic compounds found in many biologically active molecules. The functionalization of the carbazole nitrogen is a common strategy to modulate their properties. This compound facilitates the N-alkylation of a fluorinated carbazole core. The carbazole nitrogen attacks the electrophilic carbon of the reagent, leading to the formation of an N-(2-chloroethyl) bond and the displacement of the tosylate group. This provides a straightforward method for producing functionalized carbazoles for further chemical exploration and biological testing.

The utility of this compound extends to the synthesis of various other medicinal compounds, particularly those designed to act as alkylating agents. solubilityofthings.com Its role is exemplified in the synthesis of compounds structurally related to nitrogen mustards, such as 1-{p-[Bis(2-chloroethyl)amino]benzyl}-pyridinium p-toluenesulfonate. acs.org In these molecules, the bis(2-chloroethyl)amino group is the key functional unit responsible for therapeutic activity, and this compound serves as a key building block for its construction.

Reagent in Agrochemical Synthesis

In addition to pharmaceuticals, this compound is a valuable reagent in the synthesis of compounds for the agrochemical sector. Phosphaheterocycles, for example, are a class of compounds with known applications as agrochemicals. beilstein-journals.org

This compound is instrumental in forming precursors for biologically active agrochemicals. For instance, vinylpyrazoles are important motifs in agrochemical design. researchgate.net These can be synthesized through the dehydrochlorination of 1-(2-chloroethyl)pyrazoles. The synthesis of these crucial precursors can be achieved by the N-alkylation of a pyrazole (B372694) ring with this compound. The reaction introduces the necessary 2-chloroethyl side chain, which can then be chemically modified to yield the final active agrochemical product. researchgate.net

Data Tables

Synthetic Application Summary

Target Compound ClassRole of this compoundReaction TypeRelevant Citations
Antitumor Agents (e.g., MS-247)Precursor to install the bis(2-chloroethyl)amino pharmacophoreN-Alkylation solubilityofthings.comnih.gov
Triphenylethanamine DerivativesIntroduction of a 2-chloroethyl group onto the amine nitrogenN-Alkylation chemicalbook.comlookchem.com
Fluorinated Carbazole DerivativesIntroduction of a 2-chloroethyl group onto the carbazole nitrogenN-Alkylation chemicalbook.comlookchem.com
Agrochemical Precursors (e.g., Vinylpyrazoles)Synthesis of 1-(2-chloroethyl)pyrazole intermediatesN-Alkylation researchgate.net

Functionalized Polymer Synthesis

This compound is a versatile reagent in the synthesis of functionalized polymers, enabling the introduction of specific chemical moieties onto polymer backbones. This allows for the tailoring of polymer properties for a wide range of applications, from drug delivery to advanced materials.

Covalent Attachment to Polymeric Matrices

The sulfonate group of this compound serves as an effective leaving group, facilitating its covalent attachment to various polymeric matrices. This property is particularly useful in modifying the surface of polymers or creating polymer-drug conjugates. The chloroethyl group, once attached to the polymer, can undergo further chemical transformations, providing a versatile handle for introducing additional functionalities.

One notable application is in the functionalization of poly(2-oxazoline)s. The cationic ring-opening polymerization (CROP) of 2-oxazolines can be initiated by electrophilic species. While not a direct initiator itself, the reactivity of this compound is analogous to other tosylate initiators like propargyl toluene-4-sulfonate used in the synthesis of functional poly(2-oxazoline)s. mdpi.com These functionalized polymers are of significant interest in the biomedical field. mdpi.com

Another example involves the post-polymerization modification of copolymers. For instance, copolymers containing chloroethyl vinyl ether units can be functionalized through nucleophilic substitution reactions where the chlorine atom is displaced. researchgate.net This approach allows for the introduction of a variety of functional groups onto the polyester (B1180765) backbone. researchgate.net

Development of Enhanced Drug Delivery Systems

The ability to functionalize polymers with this compound has direct implications for the development of advanced drug delivery systems. By covalently attaching drug molecules to a polymer backbone, it is possible to control the drug's release profile, improve its solubility, and target specific tissues or cells. The stability of the resulting polymer-drug conjugate is enhanced through this covalent linkage.

The chloroethyl group can serve as a precursor for attaching targeting ligands or imaging agents, leading to the creation of multifunctional drug delivery vehicles. Research has shown that derivatives of this compound can be incorporated into novel anticancer agents.

Role in Specialty Chemical Production

This compound serves as a key intermediate in the production of a variety of specialty chemicals. Its utility stems from its nature as an alkylating agent, allowing for the introduction of the 2-chloroethyl group into various organic molecules. This functionality is a stepping stone for synthesizing more complex chemical structures.

A significant application lies in the synthesis of pharmaceuticals and agrochemicals. The compound acts as a precursor in the creation of these specialized molecules, highlighting its industrial importance. For example, it is used in the production of flame retardants like tris(2-chloroethyl) phosphate (B84403), which is synthesized from the reaction of phosphorus oxychloride with ethylene (B1197577) oxide or ethylene chlorohydrin. nih.gov

Derivatization and Analog Development

The chemical structure of this compound allows for extensive derivatization and the development of analogs with tailored reactivity and properties.

Synthesis of Novel this compound Derivatives with Modified Reactivity

The reactivity of this compound is primarily centered on nucleophilic substitution and elimination reactions at the chloroethyl group. By modifying the substituents on the tosyl group or replacing the chlorine atom, a diverse range of derivatives can be synthesized. For instance, introducing electron-withdrawing or electron-donating groups on the aromatic ring of the p-toluenesulfonate moiety can alter the leaving group ability of the sulfonate, thereby tuning the compound's reactivity in nucleophilic substitution reactions.

A general synthesis for this compound involves the reaction of p-toluenesulfonyl chloride with 2-chloroethanol in the presence of a base like pyridine. This method can be adapted to synthesize various derivatives by using substituted p-toluenesulfonyl chlorides or different haloethanols.

Exploration of Structure-Reactivity Relationships in Analogues (e.g., 2,2-Difluoroethyl p-Toluenesulfonate, Ethyl p-Toluenesulfonate)

Studying the structure-reactivity relationships of this compound and its analogs provides valuable insights into reaction mechanisms and allows for the rational design of new reagents.

2,2-Difluoroethyl p-Toluenesulfonate: This analog, with two fluorine atoms replacing the hydrogens on the carbon adjacent to the sulfonate group, exhibits different reactivity. Fluorine's high electronegativity enhances the hydrolytic stability of the molecule but can reduce its potency as an alkylating agent compared to the chloro derivative. It is a versatile reagent for synthesizing fluorinated compounds, which are of great interest in pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine. nbinno.com 2,2-Difluoroethyl p-toluenesulfonate is used to introduce the difluoroethyl group into molecules like alcohols and amines. nbinno.com

Ethyl p-Toluenesulfonate: This analog lacks the chlorine atom, making it a simpler alkylating agent. It is known for its high reactivity in nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate. solubilityofthings.com It is primarily used as a synthetic intermediate in the production of pharmaceuticals and agrochemicals. solubilityofthings.comchemicalbook.com The kinetics and mechanisms of its reactions with various nucleophiles have been studied extensively. acs.orgacs.org

The table below summarizes key properties of this compound and its analogs, highlighting the influence of structural modifications on their physical and chemical characteristics.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Reactivity Features
This compound C₉H₁₁ClO₃S234.70 sigmaaldrich.comActs as an alkylating agent, undergoes nucleophilic substitution and elimination reactions.
2,2-Difluoroethyl p-toluenesulfonate C₉H₁₀F₂O₃S236.24 Increased hydrolytic stability, reduced alkylating potency compared to the chloro derivative. Used for synthesizing fluorinated compounds. nbinno.com
Ethyl p-toluenesulfonate C₉H₁₂O₃S200.25Highly reactive in nucleophilic substitution reactions. solubilityofthings.com

Applications of Derivatives in Targeted Synthesis

The strategic placement of two distinct reactive sites in this compound makes its derivatives exceptionally useful building blocks in targeted organic synthesis. The primary derivative, the 2-chloroethyl group attached to a tosylate, offers a sequential reactivity profile. The p-toluenesulfonate is an excellent leaving group, facilitating initial nucleophilic substitution, while the chloro group provides a second site for subsequent reactions, often an intramolecular cyclization to form heterocyclic structures. This dual functionality is harnessed for the efficient construction of complex molecules, particularly nitrogen-containing heterocycles like piperazines and morpholines, which are core scaffolds in many biologically active compounds.

Synthesis of Piperazine (B1678402) Derivatives

A significant application of reagents conceptually derived from this compound is the synthesis of substituted piperazines. The formation of the piperazine ring can be achieved through the cyclization of anilines with reagents like bis(2-chloroethyl)amine (B1207034). nih.gov This method involves heating the substituted aniline (B41778) with bis(2-chloroethyl)amine hydrochloride, often at high temperatures and sometimes without a solvent, to induce cyclization and form the desired phenylpiperazine derivative. nih.gov The resulting piperazine can then undergo further N-substitution to yield a variety of derivatives. nih.gov For instance, N-alkylation using alkyl halides or sulfonates is a key method for preparing a wide range of N-alkyl and N-aryl piperazine analogs. mdpi.com

The synthesis often begins with a substituted aniline, which is cyclized to form the core piperazine structure. This intermediate can then be further functionalized. For example, a synthesized phenylpiperazine can be reacted with trifluoromethanesulfonic anhydride (B1165640) to add a trifluoromethylsulfonyl group to the second nitrogen of the piperazine ring. nih.gov This multi-step approach allows for the creation of a library of complex piperazine derivatives from simple starting materials.

Table 1: Examples of Phenylpiperazine Synthesis

Starting Aniline Derivative Cyclizing Agent Resulting Piperazine Intermediate Further Modification Final Product Example Reference
2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline Bis(2-chloroethyl)amine hydrochloride 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine Trifluoromethanesulfonation 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine nih.gov
2-Substituted 4-methylaniline Bis(2-chloroethyl)amine hydrochloride Substituted 1-(2-substituted-4-methylphenyl)piperazine N-substitution with various reagents 4-Substituted 1-[2-fluoro-4-methyl-5-(substituted-sulfanyl)phenyl]piperazine derivatives nih.gov

This table is interactive. Click on the headers to sort the data.

Synthesis of Morpholine (B109124) Derivatives

Similar to piperazines, the synthesis of morpholine derivatives can be achieved through cyclization reactions that rely on bifunctional reagents. The synthesis of the morpholine ring from an amino group can be accomplished using reagents like 2-chloroethanol. semanticscholar.org A common strategy involves the reaction of an amine with a 2-haloethanol derivative, followed by an intramolecular cyclization.

A representative synthesis involves reacting morpholine with ethyl chloroacetate (B1199739) to produce morpholin-N-ethyl acetate. researchgate.net This intermediate is then converted to a hydrazide, which can be used to construct more complex heterocyclic systems. researchgate.net Another approach is the preparation of N-(2-chloroethyl)morpholine from its hydrochloride salt. prepchem.com This derivative is a key precursor that can be used in subsequent alkylation reactions to introduce the morpholinoethyl moiety into a target molecule. The synthesis involves treating N-(2-chloroethyl)morpholine hydrochloride with a base, such as sodium hydroxide, to liberate the free amine, which can then be used in further synthetic steps. prepchem.com

Table 2: Synthesis of Morpholine Precursors and Derivatives

Starting Material Reagent(s) Product Reaction Type Reference
Morpholine Ethyl chloroacetate, Triethylamine Morpholin-N-ethyl acetate Nucleophilic Substitution researchgate.net
N-(2-chloroethyl)morpholine hydrochloride Sodium hydroxide N-(2-chloroethyl)morpholine Neutralization prepchem.com

This table is interactive. Click on the headers to sort the data.

Synthesis of Azacrown Ethers

The principles of using bifunctional linkers extend to the synthesis of macrocyclic compounds like azacrown ethers. While direct examples using this compound were not detailed in the provided search results, the synthesis of crown ethers often involves the reaction of diols with bifunctional alkylating agents. The synthesis of spiroacetal-based crown ethers, for example, involves multi-step sequences where fragments are coupled and then cyclized. westernsydney.edu.au Conceptually, a derivative of this compound could serve as a flexible two-carbon linker in the formation of an azacrown ether ring by reacting sequentially with two nucleophilic sites (e.g., two amine groups) on a precursor molecule.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₉H₁₁ClO₃S
Bis(2-chloroethyl)amine hydrochloride C₄H₁₀Cl₂N·HCl
1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine C₁₃H₁₆F₄N₂S
Trifluoromethanesulfonic anhydride C₂F₆O₅S₂
1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine C₁₄H₁₅F₇N₂O₂S₂
Substituted anilines Varies
Phenylpiperazines Varies
Vilazodone C₂₆H₂₇N₅O₂
Ethyl 5-aminobenzofuran-2-carboxylate C₁₁H₁₁NO₃
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile C₁₃H₁₃ClN₂
Morpholine C₄H₉NO
2-Chloroethanol C₂H₅ClO
Ethyl chloroacetate C₄H₇ClO₂
Morpholin-N-ethyl acetate C₈H₁₅NO₃
N-(2-chloroethyl)morpholine hydrochloride C₆H₁₃Cl₂NO
N-(2-chloroethyl)morpholine C₆H₁₂ClNO
Sodium hydroxide NaOH
Potassium carbonate K₂CO₃
Azacrown Ethers Varies
p-Toluenesulfonyl chloride C₇H₇ClO₂S
Pyridine C₅H₅N
Dichloromethane CH₂Cl₂
Hydrazine hydrate H₆N₂O
Ammonium thiocyanate CH₄N₂S
5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol C₇H₁₂N₄OS

Analytical Methodologies for 2 Chloroethyl P Toluenesulfonate and Its Derivatives

Chromatographic Techniques

Chromatography is essential for separating 2-Chloroethyl p-toluenesulfonate from reaction mixtures, impurities, or complex matrices. Techniques like GC-MS, HPLC, and MEKC offer high resolution and sensitivity for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. It is widely used for purity assessment and the identification of potential genotoxic impurities (PGIs), such as sulfonate esters, which can be byproducts in the synthesis of active pharmaceutical ingredients (APIs). shimadzu.comsigmaaldrich.com The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum that allows for definitive identification.

In a typical GC-MS analysis of p-toluenesulfonate esters, a capillary column such as an HP-5MS or Rtx-200 is used. shimadzu.comorientjchem.org The system's high sensitivity and specificity make it ideal for detecting trace-level impurities. orientjchem.orgexpec-tech.com For instance, methods have been developed to quantify genotoxic impurities in drug substances at parts-per-million (ppm) levels. orientjchem.org The GC-MS/MS variant offers even greater selectivity and reduced interference from complex sample matrices. expec-tech.com Commercial specifications for this compound often indicate a purity assay of >96.0% as determined by GC.

Table 1: Typical GC-MS Conditions for the Analysis of p-Toluenesulfonate Esters

ParameterConditionSource
Instrument GCMS-QP2010 Ultra shimadzu.com
Column Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm) shimadzu.com
Injection Temp. 280°C shimadzu.com
Oven Program 70°C (2 min) → 15°C/min → 320°C (3 min) shimadzu.com
Carrier Gas Helium shimadzu.com
Ionization Mode Electron Ionization (EI) shimadzu.com
Acquisition Mode Selected Ion Monitoring (SIM) or FASST (Scan/SIM) shimadzu.comshimadzu.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of sulfonate esters, including this compound. youtube.comresearchgate.net It is particularly valuable for compounds that may be thermally unstable or not sufficiently volatile for GC. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses.

Various HPLC methods coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors have been developed for the trace-level quantification of p-toluenesulfonate derivatives. nih.govnih.gov For example, a sensitive HPLC-UV method can be used for the quantification of ethyl and methyl p-toluenesulfonate, employing a C18 column and a mobile phase of phosphoric acid in water and acetonitrile. nih.gov HPLC-MS methods offer higher sensitivity and specificity, enabling detection limits at the 0.01-0.1 ppm level in drug substances. nih.gov The choice of column and mobile phase is critical for achieving good separation and peak shape, with mixed-mode columns also being used to overcome the poor retention seen on traditional RP columns for highly hydrophilic sulfonic acids.

Table 2: Examples of HPLC Methods for p-Toluenesulfonate Derivative Analysis

MethodColumnMobile PhaseDetectorApplicationSource
RP-HPLC Inertsil ODS-3V (250 x 4.6mm), 5µmGradient of 0.2% OPA and AcetonitrileUVQuantification of p-Toluenesulfonic acid and Ethyl-p-Toluene sulfonate
HPLC-UV Inertsil ODS-3V (250 mm × 4.6 mm), 5 μm0.1% Phosphoric acid in water and Acetonitrile (1:1 v/v)UV (225 nm)Quantification of Methyl and Ethyl p-toluenesulfonate nih.gov
HPLC/MS (Not specified)(Not specified)MS (Single Ion Monitoring)Trace level determination of various p-toluenesulfonate esters nih.gov

Micellar Electrokinetic Chromatography (MEKC) for Hydrophobic Aromatic Sulfonates

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that enables the separation of both neutral and charged analytes. wikipedia.orgnih.gov It is particularly well-suited for the analysis of hydrophobic compounds like aromatic sulfonates. nih.govresearchgate.net The technique utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles, which act as a pseudo-stationary phase. core.ac.uk

Analytes in the sample partition between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.org This differential partitioning, combined with the electrophoretic migration of the charged micelles and the electroosmotic flow of the bulk solution, allows for the high-efficiency separation of components in a mixture. core.ac.uk Studies have shown that a buffer system of 20 mM phosphate (B84403) at pH 7.0, containing 50 mM SDS and 10% acetonitrile, can successfully separate a mixture of eleven aromatic sulfonates in under 35 minutes. nih.gov MEKC provides an alternative and complementary method to HPLC for analyzing complex mixtures of these compounds. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy is used to identify the specific functional groups present in the molecule. chemcd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular structure of this compound. chemcd.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound shows distinct signals for the aromatic protons, the methyl protons on the toluene (B28343) ring, and the two methylene (B1212753) groups of the chloroethyl chain.

Table 3: ¹H NMR Chemical Shift Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aromatic H (meta to CH₃) 7.81Doublet (d)8.3
Aromatic H (ortho to CH₃) 7.37Doublet (d)8.3
-O-CH₂- 4.23Triplet (t)5.9
-CH₂-Cl 3.66Triplet (t)5.9
-CH₃ 2.46Singlet (s)N/A

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment. oregonstate.eduwisc.edu Spectra for this compound are available, allowing for the assignment of all nine carbon atoms in the structure. chemcd.comchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
C=O (Ester) ~165-180
Aromatic C (Substituted) ~145, ~132
Aromatic C-H ~130, ~128
-O-CH₂- ~68
-CH₂-Cl ~41
-CH₃ ~21

(Note: Predicted values are based on general chemical shift ranges and data for similar structures. Specific values can be found in dedicated spectral databases.) chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.cz The IR spectrum of this compound provides clear evidence for its key structural features. chemcd.com

The most characteristic absorptions are the strong S=O stretches from the sulfonate group. Other important signals include C-H stretches for the aromatic ring and the alkyl chain, C=C stretches within the aromatic ring, and the C-Cl stretch. For example, the stretching vibration of the S=O bond in a related p-toluenesulfonate compound appears at 1360 cm⁻¹. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Alkyl C-H Stretch3000-2850
Aromatic C=C Stretch1600-1450
Sulfonate (S=O) Asymmetric & Symmetric Stretch~1360 & ~1170
C-O Stretch~1100
C-Cl Stretch800-600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound's molecular formula is C₉H₁₁ClO₃S, corresponding to a monoisotopic mass of approximately 234.01 amu and an average molecular weight of about 234.69 g/mol . sigmaaldrich.comchemspider.com In mass spectrometry, particularly with electron ionization (EI), the molecule undergoes fragmentation, producing a unique pattern of ions that serves as a fingerprint for its identification. wikipedia.org

The fragmentation of this compound is governed by the cleavage of its most labile bonds. The structure contains a p-toluenesulfonyl group and a 2-chloroethyl group linked by an ester oxygen. Key fragmentation pathways include:

Alpha-Cleavage: This involves the breaking of bonds adjacent to a functional group. For this molecule, cleavage can occur at the S-O and O-C bonds. libretexts.org

Formation of Tropylium (B1234903) Ion: A common and prominent feature in the mass spectra of compounds containing a toluene moiety is the formation of the highly stable tropylium cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This occurs through the rearrangement and cleavage of the p-toluenesulfonyl group. nist.gov

Formation of Tosyl Cation: Cleavage of the ester C-O bond results in the formation of the p-toluenesulfonyl cation (CH₃C₆H₄SO₂⁺) at m/z 155.

Cleavage of the Chloroethyl Group: The chloroethyl side chain can undergo fragmentation, leading to the loss of a chlorine atom or the entire chloroethyl group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon StructureFragment Name
234/236[CH₃C₆H₄SO₃CH₂CH₂Cl]⁺Molecular Ion (Isotopes due to ³⁵Cl/³⁷Cl)
171[CH₃C₆H₄SO₃H]⁺p-Toluenesulfonic acid cation
155[CH₃C₆H₄SO₂]⁺Tosyl cation
91[C₇H₇]⁺Tropylium cation
63/65[CH₂CH₂Cl]⁺Chloroethyl cation (Isotopes due to ³⁵Cl/³⁷Cl)

Other Characterization Techniques

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing confirmation of its empirical and molecular formula. For this compound (C₉H₁₁ClO₃S), the theoretical elemental composition can be calculated based on its molecular weight of 234.70 g/mol . sigmaaldrich.com This analysis is crucial for verifying the purity and identity of a synthesized sample.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09946.06%
HydrogenH1.0081111.0884.72%
ChlorineCl35.453135.45315.11%
OxygenO15.999347.99720.45%
SulfurS32.06132.0613.66%
Total 234.697 100.00%

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), provide information about the thermal stability and decomposition characteristics of a material. eltra.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.com This data can be used to determine the temperatures at which the compound degrades, revealing its thermal stability limits.

While specific TGA data for this compound is not widely published, its physical properties suggest it will decompose at elevated temperatures. The compound has a high boiling point, recorded as 153-156 °C at a reduced pressure of 0.3 mmHg. sigmaaldrich.comechemi.comchembk.com When heated to decomposition, it is known to emit toxic fumes of chlorides and sulfur oxides. chembk.com

A TGA analysis would be expected to show a stable mass up to a certain temperature, followed by a significant mass loss corresponding to the decomposition of the molecule. The analysis, ideally performed under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres, would identify the onset temperature of decomposition and the temperature of maximum decomposition rate, providing critical information about the compound's stability under thermal stress. eltra.com

Safety, Environmental Considerations, and Regulatory Aspects in Research

Hazardous Properties and Safe Handling Protocols

Proper handling of 2-Chloroethyl p-toluenesulfonate is critical due to its toxic and irritant nature. This section outlines its primary hazards and the necessary precautions for its safe use.

This compound is classified as harmful if swallowed. fishersci.comechemi.comguidechem.comtcichemicals.com The primary route of acute toxicity is oral ingestion. Studies have determined a specific lethal dose for animal models, which serves as a key indicator of its toxic potential. The compound is also recognized as an irritant, particularly to the eyes. tcichemicals.comchemicalbook.com

Acute Toxicity Data:

Parameter Value Species Reference

Irritant Properties:

Eye Irritation : Causes serious eye irritation. tcichemicals.comchemicalbook.com Contact can lead to mild irritation, observed in rabbit eye studies. sigmaaldrich.com

Skin Irritation : May cause skin irritation upon contact. activate-scientific.com

To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table details the recommended equipment to ensure the safety of laboratory personnel.

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles or face shield. echemi.comsigmaaldrich.comProtects against splashes and direct contact with the eyes, preventing serious irritation.
Skin Protection Impervious protective clothing and chemical-resistant gloves. echemi.comPrevents skin contact, which can cause irritation.
Respiratory Protection Use in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator with a suitable filter (e.g., type ABEK EN14387) should be used. echemi.comsigmaaldrich.comProtects against inhalation of vapors or mists.

General hygiene measures, such as washing hands and any exposed skin thoroughly after handling, are also essential. fishersci.comechemi.com

Proper storage is crucial for maintaining the integrity and stability of this compound and preventing hazardous reactions. The compound is generally stable under normal conditions. fishersci.comguidechem.comtcichemicals.com

Storage and Stability Parameters:

Parameter Recommendation Details
Temperature Store in a cool, dry, and well-ventilated place. fishersci.com Recommended storage temperature is between 2-8°C. sigmaaldrich.comchemicalbook.com Elevated temperatures, particularly above 40°C, can significantly accelerate its decomposition.
Incompatible Materials Avoid strong oxidizing agents and strong bases. fishersci.comthermofisher.com Contact with these substances can lead to vigorous reactions.
Conditions to Avoid Keep away from heat and sources of ignition. fishersci.comfishersci.com Exposure to moisture should also be avoided. tcichemicals.com The compound is stable but can decompose under certain conditions.

| pH Stability | The rate of hydrolysis is pH-dependent. | While relatively stable at a neutral pH, its stability can be compromised under different pH conditions. |

Regulatory Frameworks for Chemical Research and Development

Compliance with EPA TSCA Inventory and Other Chemical Registries

A crucial aspect of chemical regulation is the inventory status of a compound, which determines its commercial viability and the necessary reporting requirements for its use in research and development. The primary United States registry is the Toxic Substances Control Act (TSCA) Inventory, managed by the Environmental Protection Agency (EPA).

This compound is listed on the TSCA Inventory, which means it is considered an "existing" chemical in the United States and is available for commercial use. scribd.comnus.edu.sg The inventory status of this compound is designated as "ACTIVE," indicating that it is currently in commerce. scribd.com

In addition to the TSCA Inventory, the regulatory status of this compound is also established in other major international chemical inventories. It is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), signifying its status as an existing chemical within the European Union. tandfonline.com In Canada, this compound is listed on the Non-domestic Substances List (NDSL), which means that while it is not considered a "new" substance to Canada, its importation or manufacture may be subject to notification and assessment under the New Substances Notification Regulations. canada.cacanada.ca

The following table summarizes the inventory status of this compound across various key chemical registries.

Chemical Inventory Abbreviation Status
United States Toxic Substances Control Act InventoryTSCAListed and Active scribd.comtandfonline.com
European Inventory of Existing Commercial Chemical SubstancesEINECSListed tandfonline.com
Canadian Non-domestic Substances ListNDSLListed canada.cacanada.ca
China Catalog of Hazardous Chemicals 2015Not Listed tandfonline.com
New Zealand Inventory of ChemicalsNZIoCNot Listed tandfonline.com
Philippines Inventory of Chemicals and Chemical SubstancesPICCSNot Listed tandfonline.com
Vietnam National Chemical InventoryListed tandfonline.com
Chinese Chemical Inventory of Existing Chemical SubstancesChina IECSCNot Listed tandfonline.com
Korea Existing Chemicals ListKECLNot Listed tandfonline.com

This data is based on available information and may be subject to change. Researchers should always verify the current status with the relevant regulatory bodies.

Waste Management and Disposal Guidelines

The proper management and disposal of chemical waste are critical for ensuring the safety of laboratory personnel and protecting the environment. For this compound, which is a chlorinated organic compound, specific guidelines must be followed.

As a general principle, chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for its disposal. scribd.com Waste chemicals should not be poured down the sink or discarded as general waste. canada.ca

For chlorinated organic compounds like this compound, the following disposal considerations are recommended:

Segregation and Labeling : Waste containing this compound should be stored in separate, properly labeled containers to avoid reactions with incompatible materials. nus.edu.sgwpmucdn.com Containers should be clearly marked as "Hazardous Waste" and list all chemical constituents. wpmucdn.com

Container Integrity : Waste containers must be in good condition, kept closed except when adding waste, and stored in a way that prevents leaks or spills. canada.ca

Professional Disposal : Disposal should be carried out by a licensed hazardous waste disposal facility. riskassess.com.au High-temperature incineration is a common and effective method for the disposal of chlorinated organic residues, as it breaks down the compound into less harmful gaseous byproducts that can be scrubbed to prevent atmospheric pollution. tandfonline.com

Spill Management : In the event of a spill, the area should be evacuated, and the spill should be absorbed with an inert material like sand or silica gel. scribd.comwpmucdn.com The collected material should then be placed in a suitable, closed container for disposal. scribd.com

While specific EPA hazardous waste codes are not assigned to the compound itself, they are determined by the characteristics of the waste (e.g., toxicity, ignitability, reactivity, corrosivity) and the process from which the waste was generated. actenviro.comcivicplus.com Therefore, a thorough waste characterization is necessary to assign the appropriate waste codes for disposal.

The following table provides a summary of general waste management guidelines applicable to this compound.

Waste Management Aspect Guideline
Container Use a sturdy, compatible, and properly sealed container. nus.edu.sgcanada.ca
Labeling Clearly label with "Hazardous Waste" and the chemical name. wpmucdn.com
Storage Segregate from incompatible materials and keep in a designated area. nus.edu.sgwpmucdn.com
Disposal Method Utilize a licensed hazardous waste disposal service. High-temperature incineration is a preferred method for chlorinated organics. tandfonline.comriskassess.com.au
Spill Cleanup Use inert absorbent material and containerize for disposal. scribd.comwpmucdn.com

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthesis

The conventional synthesis of 2-Chloroethyl p-toluenesulfonate involves the reaction of p-toluenesulfonyl chloride with 2-chloroethanol (B45725) in the presence of a base like pyridine (B92270). While effective, current research is exploring alternative catalytic systems to develop more efficient and environmentally friendly production methods.

One promising avenue is the investigation of p-toluenesulfonic acid as a catalyst, given its documented use in related esterification reactions. Furthermore, the principles of green chemistry are being applied to devise advanced synthetic techniques. These include:

Solvent-Free Synthesis: Mechanochemistry, which uses mechanical force such as grinding to initiate reactions, presents a viable alternative to traditional solution-phase methods. This approach simplifies the work-up procedure and significantly reduces liquid waste.

Solid-Phase Synthesis (SPS): This methodology involves attaching a starting material to an insoluble solid support, like a polymer resin, before carrying out chemical transformations. SPS could offer a greener path for producing this compound and its derivatives.

Development of New Alkylating Agents Based on this compound Scaffold

Alkylating agents are a cornerstone of chemotherapy, functioning by adding an alkyl group to the guanine base of DNA, which leads to strand breakage and prevents cancer cell multiplication. drugs.commdpi.com this compound is a significant compound in this class due to its bifunctional nature, possessing two reactive sites that make it a potent alkylating agent.

Its role as a synthetic intermediate is critical for the production of pharmaceuticals and agrochemicals. Future research is focused on leveraging the this compound scaffold for extensive derivatization. The goal is to develop novel analogs with precisely tailored reactivity and properties, potentially leading to new therapeutic agents with enhanced efficacy and specificity.

Property Value
Molecular Formula C₉H₁₁ClO₃S uni.lusynquestlabs.com
Molecular Weight 234.7 g/mol
CAS Number 80-41-1 synquestlabs.comsigmaaldrich.com
Density 1.294 g/mL at 25 °C sigmaaldrich.comscientificlabs.co.uk
Boiling Point 153 °C at 0.3 mmHg sigmaaldrich.comscientificlabs.co.uk
Refractive Index n20/D 1.529 sigmaaldrich.comscientificlabs.co.uk

Advanced Applications in Materials Science and Nanotechnology

The reactivity of this compound makes it a highly versatile reagent in materials science, particularly for the synthesis of functionalized polymers. By introducing specific chemical moieties onto polymer backbones, researchers can tailor material properties for a wide range of applications, from advanced materials to sophisticated drug delivery systems.

The sulfonate group is an excellent leaving group, facilitating the covalent attachment of the molecule to various polymeric matrices. This property is instrumental in:

Surface Modification: Altering the surface properties of polymers to enhance their functionality.

Creation of Polymer-Drug Conjugates: Covalently attaching drug molecules to a polymer backbone allows for controlled release profiles, improved solubility, and targeted delivery to specific tissues or cells. This has direct implications for developing the next generation of drug delivery vehicles in nanotechnology.

Integration with High-Throughput Screening and Automated Synthesis

The discovery of new derivatives and applications for this compound can be dramatically accelerated by integrating modern automation technologies. High-throughput experimentation (HTE) and automated synthesis platforms are transforming chemical research. scienceintheclassroom.orgsptlabtech.com

These systems enable the rapid execution of thousands of experiments on a nanomole scale, using minimal amounts of material. scienceintheclassroom.orgnih.gov By combining robotics with advanced analytical techniques like mass spectrometry, researchers can:

Accelerate Reaction Discovery: Quickly screen numerous catalysts, solvents, and reaction conditions to find optimal synthetic pathways.

Synthesize Compound Libraries: Automatically generate large libraries of derivatives based on the this compound scaffold.

Perform Bioassays: Integrate synthesis with high-throughput screening to rapidly assess the biological activity of newly created compounds, significantly speeding up the early stages of drug discovery. nih.govresearchgate.net

This automated approach enhances the design-make-test-analyze cycle, allowing for more efficient exploration of chemical space and faster optimization of lead compounds. sptlabtech.com

Further Elucidation of Biological Interactions and Therapeutic Potential

The primary therapeutic potential of agents derived from this compound lies in their activity as alkylating agents against cancer. Research has already indicated that its derivatives can be incorporated into novel anticancer agents.

Future work will focus on a deeper elucidation of the specific biological interactions of these novel compounds. This involves understanding the precise mechanisms by which they alkylate DNA and interact with other cellular targets. Kinetic and mechanistic studies, similar to those performed on related compounds, can provide insight into how modifications to the parent scaffold affect reactivity and biological function. rsc.org The ultimate goal is to design and synthesize new derivatives with improved therapeutic windows, maximizing their anticancer effects while minimizing toxicity to healthy cells.

Q & A

Q. What are the optimal synthetic routes for 2-chloroethyl p-toluenesulfonate, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Core Reaction : Sulfonation of p-toluenesulfonic acid derivatives with 2-chloroethanol under controlled conditions. Use polar aprotic solvents (e.g., dichloromethane) and catalysts like pyridine to neutralize HCl byproducts .
  • Optimization Parameters :
    • Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).
    • Molar Ratios : A 1:1.2 molar ratio of p-toluenesulfonyl chloride to 2-chloroethanol improves yield .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

Methodological Answer:

  • Chromatography :
    • Micellar Electrokinetic Chromatography (MEKC) : Achieves separation of sulfonates using sodium cholate as a micellar phase (LOD: 0.1 µg/mL) .
    • GC-MS/MS : Detects trace impurities (e.g., genotoxic byproducts) with a sensitivity of 0.05 ppm using a DB-5MS column and electron ionization .
  • Spectroscopy : FT-IR (S=O stretch at 1360–1180 cm⁻¹) and NMR (¹H: δ 7.8 ppm for aromatic protons) confirm structural integrity .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage Conditions :
    • Temperature : –20°C in airtight containers to prevent hydrolysis .
    • Solvent Stability : Stable in anhydrous acetonitrile or DMF for ≥6 months .
  • Decomposition Risks : Avoid exposure to moisture, bases, or elevated temperatures (>40°C), which accelerate degradation to p-toluenesulfonic acid .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or reactions .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste Disposal : Incinerate in a certified facility with alkaline scrubbers to neutralize HCl emissions .

Q. What are the primary research applications of this compound in organic synthesis?

Methodological Answer:

  • Alkylating Agent : Introduces chloroethyl groups into nucleophiles (e.g., amines, alcohols) under mild conditions .
  • Intermediate : Used in synthesizing sulfonamide derivatives for pharmacological screening .

II. Advanced Research Questions

Q. How can researchers design robust toxicological studies for this compound exposure?

Methodological Answer:

  • Inhalation/Oral Exposure Models :
    • Animal Studies : Use Sprague-Dawley rats (n ≥ 10/group) exposed to 0.1–10 mg/m³ aerosolized compound for 28 days. Monitor hepatic/renal biomarkers (AST, creatinine) .
    • Endpoint Selection : Prioritize immunotoxicity (lymphocyte counts) and neurotoxicity (acetylcholinesterase inhibition) based on structural analogs .

Q. What mechanistic insights explain the cytotoxicity of this compound in mammalian cells?

Methodological Answer:

  • In Vitro Assays :
    • DNA Alkylation : Quantify O⁶-chloroethylguanine adducts via LC-MS/MS in HepG2 cells .
    • Apoptosis Pathways : Measure caspase-3 activation and mitochondrial membrane potential (JC-1 dye) .
  • Computational Modeling : Use DFT calculations to predict electrophilic sites (e.g., sulfonate group) for DNA/protein interactions .

Q. How can conflicting data on this compound’s environmental persistence be reconciled?

Methodological Answer:

  • Source Analysis : Compare hydrolysis rates in freshwater (t₁/₂: 48 hours at pH 7) vs. seawater (t₁/₂: 12 hours due to chloride ions) .
  • Degradation Products : Identify p-toluenesulfonic acid and ethylene glycol via GC-MS in simulated wastewater .

Q. What interdisciplinary approaches enhance understanding of this compound’s environmental impact?

Methodological Answer:

  • Ecotoxicity Studies :
    • Aquatic Models : Expose Daphnia magna to 0.1–10 mg/L and measure LC₅₀ (48-hour endpoint) .
    • Soil Mobility : Use column leaching tests with sandy loam soil; quantify compound retention via HPLC .

Q. How can novel detection methods improve sensitivity for this compound in biological matrices?

Methodological Answer:

  • Microextraction Techniques :
    • SPME : Polydimethylsiloxane fibers for headspace sampling coupled with GC-MS (LOD: 0.01 ng/mL) .
    • MIPs : Molecularly imprinted polymers selective for sulfonate groups enhance specificity in urine samples .

Q. What ethical considerations arise in toxicity studies involving this compound?

Methodological Answer:

  • Peer Review : Submit protocols to institutional animal care committees (IACUC) with 3+ independent reviewers to minimize bias .
  • Data Transparency : Publish negative results (e.g., non-carcinogenicity in certain models) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.